molecular formula C15H15FN2O B2852174 1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one CAS No. 2094741-63-4

1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one

Cat. No. B2852174
CAS RN: 2094741-63-4
M. Wt: 258.296
InChI Key: ZZJIODBGNQLTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of indole derivatives and has been synthesized using various methods. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Mechanism of Action

The mechanism of action of 1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one has been reported to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. In addition, this compound has been reported to induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one in lab experiments include its potential anticancer and anti-inflammatory properties. However, this compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Future Directions

There are several future directions for the study of 1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one. One direction is to further investigate its mechanism of action and its potential use in the treatment of cancer and inflammatory diseases. Another direction is to study the effects of this compound on other biological processes, such as cell signaling and metabolism. Additionally, the development of more efficient and scalable synthesis methods for this compound may facilitate its use in future research.
In conclusion, 1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one is a synthetic compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the field of scientific research.

Synthesis Methods

The synthesis of 1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one has been reported in the literature using different methods. One of the most common methods involves the reaction of 9-fluoro-1H-indole-2-carboxylic acid with propargyl bromide, followed by cyclization using triethylamine and acetic anhydride. Another method involves the reaction of 9-fluoro-1H-indole-2-carboxylic acid with propargylamine, followed by cyclization using trifluoroacetic acid. Both methods have been reported to yield the desired product with good purity and yield.

Scientific Research Applications

1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one has potential applications in scientific research. This compound has been reported to have anticancer properties and has been studied for its ability to inhibit the growth of cancer cells. In addition, this compound has been reported to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

1-(9-fluoro-3,4,5,10-tetrahydro-1H-azepino[3,4-b]indol-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-2-14(19)18-8-4-6-10-11-5-3-7-12(16)15(11)17-13(10)9-18/h2-3,5,7,17H,1,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJIODBGNQLTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2=C(C1)NC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.